molecular formula C10H10F3NO B2496112 (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide CAS No. 881426-13-7

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide

Cat. No.: B2496112
CAS No.: 881426-13-7
M. Wt: 217.191
InChI Key: AYNNRIXQAVTECA-ZETCQYMHSA-N
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Description

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is a chemical compound characterized by the presence of a trifluoropropyl group attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide typically involves the reaction of (S)-1,1,1-trifluoropropan-2-amine with benzoyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and advanced purification techniques ensures the consistent quality and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The trifluoropropyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide involves its interaction with specific molecular targets. The trifluoropropyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The benzamide moiety can interact with proteins or enzymes, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (S)-1,1,1-Trifluoropropan-2-ol: A related compound with a hydroxyl group instead of the benzamide moiety.

    (1,1,1-Trifluoropropan-2-yl)hydrazine hydrochloride: Another similar compound with a hydrazine group.

Uniqueness

(S)-N-(1,1,1-Trifluoropropan-2-yl)benzamide is unique due to the combination of the trifluoropropyl group and the benzamide structure. This combination imparts distinct chemical and biological properties, making it valuable for specific applications that other similar compounds may not be suitable for.

Properties

IUPAC Name

N-[(2S)-1,1,1-trifluoropropan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3NO/c1-7(10(11,12)13)14-9(15)8-5-3-2-4-6-8/h2-7H,1H3,(H,14,15)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYNNRIXQAVTECA-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(F)(F)F)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(F)(F)F)NC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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